Pymetrozine can cause cancer according to The Environmental Protection Agency (EPA).
Pymetrozine is a neuroactive insecticide that selectively affects chordotonal mechanoreceptors. Physiologically, it appears to act by preventing these insects from inserting their stylus into the plant tissue. It controls many strains of aphids on potatoes and in a range of vegetable brassica crops. Pymetrozine has been determined to be of low acute toxicity to humans, birds, aquatic organisms, mammals, and bees.
Pymetrozine
CAS No.: 123312-89-0
Cat. No.: VC0002231
Molecular Formula: C10H11N5O
Molecular Weight: 217.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 123312-89-0 |
---|---|
Molecular Formula | C10H11N5O |
Molecular Weight | 217.23 g/mol |
IUPAC Name | 6-methyl-4-[(Z)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one |
Standard InChI | InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16)/b12-6- |
Standard InChI Key | QHMTXANCGGJZRX-SDQBBNPISA-N |
Isomeric SMILES | CC1=NNC(=O)N(C1)/N=C\C2=CN=CC=C2 |
SMILES | CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |
Canonical SMILES | CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |
Colorform | Colorless crystals |
Melting Point | 217 °C |
Chemical Identity and Physicochemical Properties
Structural Characteristics
Pymetrozine (IUPAC name: (E)-4,5-dihydro-6-methyl-4-[(3-pyridinylmethylene)amino]-1,2,4-triazin-3(2H)-one) features a triazinone backbone conjugated with a pyridine moiety. The planar structure facilitates systemic translocation within plants, while the presence of hydrogen-bonding groups enhances binding to insect neural targets .
Physicochemical Parameters
The compound’s stability and environmental behavior derive from its distinct physical properties:
Table 1. Key Physicochemical Properties of Pymetrozine
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₁N₅O | |
Melting Point | 217°C (decomposition) | |
Vapor Pressure | <4 × 10⁻⁶ Pa at 25°C | |
Water Solubility (pH 6.5) | 0.29 g/L | |
log Pow | -0.18 | |
Hydrolysis DT₅₀ (pH 7) | 616–800 days |
These properties account for its limited mobility in soil (Koc = 1,360 mL/g) and low bioaccumulation potential . The negative log Pow value indicates preferential partitioning into aqueous environments, necessitating careful management in aquatic ecosystems .
Neurotoxic Mechanism Targeting Chordotonal Organs
TRPV Channel Modulation
Pymetrozine selectively binds to transient receptor potential vanilloid (TRPV) channels in insect chordotonal organs—mechanosensory structures regulating leg movement and feeding coordination . By disrupting Ca²⁺ ion flux, it induces:
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Hyperextension of hind legs due to sustained neural excitation
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Loss of stylet penetration ability in aphids within 1 hour post-exposure
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Irreversible feeding cessation through blockage of cibarial pump musculature
Symptom Progression in Target Pests
Field observations document a consistent behavioral sequence:
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Initial grooming and leg tremors (0–30 minutes)
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Uncoordinated movement and failure to maintain plant attachment (1–2 hours)
Electrophysiological studies confirm 90% reduction in stylet thrusting frequency at 0.1 ppm concentrations, explaining its rapid anti-feeding action .
Toxicological Profile Across Species
Mammalian Toxicity
Table 2. Acute Toxicity Metrics for Technical Pymetrozine
Test Organism | Endpoint | LD₅₀/LC₅₀ | Toxicity Category |
---|---|---|---|
Rat (oral) | Mortality | 5,820 mg/kg | IV (Low) |
Rat (dermal) | Mortality | >2,000 mg/kg | III (Moderate) |
Rabbit (eye) | Irritation | Reversible | III |
Subchronic studies revealed a NOAEL of 12.4 mg/kg/day in rats, with neurotoxic manifestations (tiptoe gait, stereotypy) appearing at 201 mg/kg/day . Developmental toxicity occurred only at maternally toxic doses (>150 mg/kg/day), indicating a high safety threshold for prenatal exposure .
Aquatic Organisms
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Procambarus clarkii (crayfish): 96-h LC₅₀ = 0.479 mg/L with histopathological changes in gills (33% epithelial lesions) and digestive organs
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Daphnia magna: EC₅₀ = 1.1 mg/L (48-h immobilization)
Terrestrial Non-Targets
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Apis mellifera (honeybee): No significant mortality at 100 μg/bee (48-h contact test)
Agricultural Use Patterns and Resistance Management
Registered Application Parameters
Table 3. Pymetrozine Application Guidelines for Major Crops
Crop | Target Pest | Rate (g a.i./ha) | PHI (Days) | Max Annual Applications |
---|---|---|---|---|
Rice | Planthoppers | 150–200 | 14 | 2 |
Oilseed Rape | Pollen Beetle | 150 | 7 | 1 |
Cotton | Whiteflies | 200–300 | 14 | 2 |
Potatoes | Aphids | 100 | 7 | 2 |
IPM Integration Strategies
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Rotation with MoA Group 4A (Neonicotinoids): Delays resistance in Myzus persicae populations
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Combination with Predatory Beetles: Synergizes with Coccinellid larvae for 98% aphid control in Brassica crops
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Seed Treatment Compatibility: No phytotoxicity at 50 g a.i./100 kg seed in Oryza sativa trials
Regulatory Status and Environmental Fate
Global Regulatory Approvals
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EPA (USA): Conditional registration under FIFRA §3(c)(7) with groundwater monitoring requirements
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EU: Approved under Regulation (EC) No 1107/2009 with restrictions on aerial application
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India: Included in Insecticides Act, 1968 Schedule for rice and cotton pests
Degradation Pathways
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